molecular formula C25H21N3O3 B10989444 8-Methoxy-11B-methyl-2-(1-naphthyl)-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione

8-Methoxy-11B-methyl-2-(1-naphthyl)-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione

Cat. No.: B10989444
M. Wt: 411.5 g/mol
InChI Key: NTGHSRAAOAGTBW-UHFFFAOYSA-N
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Description

8-Methoxy-11B-methyl-2-(1-naphthyl)-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione is a complex organic compound with a unique structure that includes a naphthyl group, an imidazo[5,1-A]beta-carboline core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-11B-methyl-2-(1-naphthyl)-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione typically involves multiple steps, including the formation of the imidazo[5,1-A]beta-carboline core and the introduction of the naphthyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-11B-methyl-2-(1-naphthyl)-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium for coupling reactions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

8-Methoxy-11B-methyl-2-(1-naphthyl)-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Methoxy-11B-methyl-2-(1-naphthyl)-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 8-Methoxy-11B-methyl-2-(1-naphthyl)-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione include:

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and a rigid core

Properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

12-methoxy-2-methyl-4-naphthalen-1-yl-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene-3,5-dione

InChI

InChI=1S/C25H21N3O3/c1-25-22-18(19-14-16(31-2)10-11-20(19)26-22)12-13-27(25)24(30)28(23(25)29)21-9-5-7-15-6-3-4-8-17(15)21/h3-11,14,26H,12-13H2,1-2H3

InChI Key

NTGHSRAAOAGTBW-UHFFFAOYSA-N

Canonical SMILES

CC12C3=C(CCN1C(=O)N(C2=O)C4=CC=CC5=CC=CC=C54)C6=C(N3)C=CC(=C6)OC

Origin of Product

United States

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